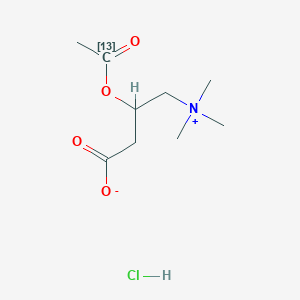

Acetyl-1-13C-L-carnitine hydrochloride

Description

Significance of Acetyl-L-Carnitine (B1666533) in Cellular Bioenergetics and Metabolism

Acetyl-L-carnitine (ALCAR) is a naturally occurring amino acid derivative that plays a critical role in cellular energy production. patsnap.com It is the acetylated form of L-carnitine and is integral to intermediary metabolism. wikipedia.org The primary and most well-understood function of Acetyl-L-carnitine is its role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a crucial step for the subsequent oxidation of these fatty acids to produce adenosine (B11128) triphosphate (ATP), the cell's main energy currency. patsnap.comwellnessresources.com This process, known as the carnitine shuttle, is fundamental for energy-demanding tissues such as skeletal and cardiac muscle. wikipedia.orgaltmedrev.com

Beyond its role in fatty acid transport, Acetyl-L-carnitine is a key modulator of the mitochondrial acetyl-CoA pool. wikipedia.org It can act as a reservoir of acetyl groups, donating its acetyl moiety to coenzyme A (CoA) to form acetyl-CoA, which is a primary substrate for the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. wikipedia.orgresearchgate.net By regulating the ratio of acetyl-CoA to free CoA within the mitochondria, Acetyl-L-carnitine helps to maintain metabolic flexibility and efficiency. wikipedia.orgipp.pt This function is vital for buffering excess acetyl-CoA generated from glucose and pyruvate (B1213749) oxidation, preventing metabolic gridlock and ensuring the smooth operation of the TCA cycle. wikipedia.org

Furthermore, Acetyl-L-carnitine's ability to cross the blood-brain barrier allows it to exert significant effects within the central nervous system. patsnap.comtryeden.com In the brain, it can serve as a precursor for the synthesis of acetylcholine, a key neurotransmitter involved in memory, learning, and attention. patsnap.comgoogle.com Its involvement in both energy metabolism and neurotransmitter synthesis underscores its importance in maintaining neuronal health and cognitive function. patsnap.comwellnessresources.com

Overview of Acetyl-1-13C-L-Carnitine Hydrochloride as a Research Tool

Acetyl-1-¹³C-L-carnitine hydrochloride serves as a sophisticated research tool for the in-depth investigation of cellular metabolism. Its primary application lies in metabolic flux analysis (MFA), where it is used as a tracer to map and quantify the flow of metabolites through central carbon metabolism. creative-proteomics.comfrontiersin.org The hydrochloride salt form provides stability and solubility for experimental use. google.com

In research settings, this labeled compound is introduced to cells, tissues, or whole organisms, and the distribution of the ¹³C label among various metabolites is analyzed. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is a common technique used to detect and quantify the labeled metabolites. nih.govbevital.no The mass shift caused by the ¹³C atom allows for the differentiation of labeled and unlabeled isotopologues, providing a detailed picture of metabolic dynamics. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical method used in conjunction with ¹³C-labeled substrates. rsc.org Hyperpolarized [1-¹³C]Acetyl-L-carnitine has been developed as a noninvasive probe to investigate cardiac TCA cycle activity in vivo. nih.govnih.gov This advanced technique enhances the NMR signal of the ¹³C nucleus, allowing for real-time tracking of metabolic processes in living organisms. nih.gov Studies using this probe have successfully detected the downstream metabolite [5-¹³C]glutamate, providing direct assessments of mitochondrial function and TCA cycle activity, which are fundamental to cellular homeostasis. nih.govnih.gov

Research using Acetyl-1-¹³C-L-carnitine has provided valuable insights into various metabolic processes, including lipogenesis (the synthesis of fatty acids) and ketogenesis (the production of ketone bodies). researchgate.netfao.org These studies help to quantify the contribution of the acetyl moiety from Acetyl-L-carnitine to these pathways, improving our understanding of metabolic regulation in health and disease. researchgate.netfao.org

Data Tables

Table 1: Physicochemical Properties of Acetyl-1-¹³C-L-carnitine hydrochloride

| Property | Value |

| Chemical Formula | C₈¹³CH₁₈ClNO₄ |

| Molar Mass | 240.70 g·mol⁻¹ |

| Form | Solid |

| IUPAC Name | (R)-3-(acetyloxy)-4-(trimethylammonio)butanoate hydrochloride (acetyl-1-¹³C) |

| Isotopic Enrichment | Carbon-13 (¹³C) at the C1 position of the acetyl group |

Table 2: Summary of Research Findings Using Acetyl-1-¹³C-L-carnitine hydrochloride

| Research Area | Key Findings | Analytical Technique Used |

| Cardiac Metabolism | Enables direct, noninvasive analysis of mitochondrial function and TCA cycle activity in vivo. nih.govnih.gov | Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS) |

| Lipogenesis & Ketogenesis | Quantified the contribution of the acetyl moiety to de novo fatty acid synthesis, elongation, and ketone body production in hepatocytes and adipocytes. researchgate.netfao.org | Gas Chromatography/Mass Spectrometry (GC/MS) |

| Metabolic Flux Analysis | Used as a tracer to map the flow of the acetyl group through central carbon metabolism, providing insights into substrate utilization. frontiersin.org | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Mitochondrial Bioenergetics | Acts as a probe for acetyl-CoA availability and its entry into the TCA cycle, independent of pyruvate dehydrogenase complex activity. nih.gov | Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS) |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H18ClNO4 |

|---|---|

Molecular Weight |

240.69 g/mol |

IUPAC Name |

3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/i7+1; |

InChI Key |

JATPLOXBFFRHDN-PSUFLZSISA-N |

Isomeric SMILES |

C[13C](=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |

Canonical SMILES |

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Acetyl 1 13c L Carnitine Hydrochloride

Chemical Synthesis Pathways for Acetyl-L-Carnitine (B1666533) Derivatization

The foundational step in producing Acetyl-1-13C-L-carnitine hydrochloride is the derivatization of L-carnitine. The most direct and common method is the esterification of the hydroxyl group of L-carnitine.

One established pathway involves reacting L-carnitine hydrochloride directly with an acetylating agent. google.comgoogle.com A typical procedure uses a mixture of acetic acid and acetyl chloride at elevated temperatures. google.com In this reaction, acetyl chloride serves as the active acetylating agent that reacts with the secondary alcohol group of the L-carnitine backbone. The hydrochloride form of L-carnitine is often used as the starting material as it is a stable, non-hygroscopic solid.

Alternative multi-step syntheses of the L-carnitine backbone itself often begin with chiral precursors to ensure the correct stereochemistry. For instance, processes have been developed starting from racemic epichlorohydrin, which is converted through several intermediates to (R)-4-chloro-3-hydroxy butyric acid alkyl ester. google.comgoogle.com This chiral intermediate is then reacted with trimethylamine (B31210) and subsequently acetylated to form acetyl-L-carnitine hydrochloride. google.comgoogle.com While more complex, these pathways allow for the large-scale production of the optically pure L-carnitine required for the final labeled product. epo.org

A highly efficient, one-step protocol specifically designed for the ¹³C-labeled variant has also been reported. nih.gov This method involves treating L-carnitine hydrochloride with ¹³C-labeled acetyl chloride in a solution of ¹³C-labeled acetic acid. nih.gov This approach directly introduces the labeled acetyl group onto the L-carnitine molecule.

| Method | Starting Materials | Key Reagents | Description |

| Direct Acetylation | L-Carnitine Hydrochloride | Acetic Acid, Acetyl Chloride | A direct esterification where L-carnitine is heated with a mixture of acetylating agents. google.com |

| Multi-step Synthesis | Racemic Epichlorohydrin | Trimethylamine, Acetyl Chloride | A longer pathway involving the initial synthesis of the chiral L-carnitine backbone followed by acetylation. google.com |

| Isotope-Specific Synthesis | L-Carnitine Hydrochloride | [1-¹³C]Acetyl Chloride, [1-¹³C]Acetic Acid | A one-step method designed for isotopic labeling, using labeled reagents to directly form the final product. nih.gov |

Strategies for Regiospecific ¹³C-Labeling at the Acetyl Moiety

Achieving regiospecific labeling—placing the ¹³C isotope exclusively at the carbonyl carbon (C1 position) of the acetyl group—is the most critical aspect of the synthesis. This is accomplished by using a precursor molecule that is already labeled in the desired position. alfa-chemistry.com The isotopic label is not introduced randomly but is built into the acetylating agent itself.

The primary strategy involves the use of [1-¹³C]acetyl chloride or [1-¹³C]acetic anhydride . nih.gov These commercially available or custom-synthesized reagents contain the ¹³C isotope at the carbonyl carbon. When L-carnitine is reacted with [1-¹³C]acetyl chloride, the labeled acetyl group is transferred to the hydroxyl moiety of L-carnitine, resulting in the formation of Acetyl-1-13C-L-carnitine. nih.gov The reaction mechanism is a standard nucleophilic acyl substitution, where the hydroxyl group of carnitine attacks the electrophilic ¹³C-labeled carbonyl carbon of acetyl chloride.

The choice of labeled precursor is paramount. Using a precursor like [2-¹³C]acetyl chloride would instead label the methyl carbon of the acetyl group. Therefore, careful selection and quality control of the labeled starting material are essential for the synthesis of the correctly labeled final compound. The synthesis of these simple labeled building blocks, such as labeled acetyl chloride, can be achieved from fundamental labeled precursors like ¹³C-carbon dioxide or potassium [¹³C]cyanide. alfa-chemistry.comnih.gov

Production of Research-Grade this compound

The production of research-grade this compound demands adherence to stringent quality standards to ensure the reliability and reproducibility of the scientific studies in which it is used. Research-grade material is characterized by high chemical purity, high and accurately determined isotopic enrichment, and high optical purity.

The production process can be summarized as follows:

Precursor Selection: The process starts with optically pure L-carnitine hydrochloride and a high-enrichment [1-¹³C]acetylating agent (e.g., >99% ¹³C). The optical purity of the L-carnitine is critical to prevent contamination with the biologically inactive D-isomer. google.com

Controlled Synthesis: The acetylation reaction is carried out under controlled conditions to maximize yield and minimize the formation of byproducts, such as crotonobetaine hydrochloride. google.com

Rigorous Purification: The crude product undergoes one or more purification steps, such as recrystallization, to achieve a high degree of chemical purity.

Comprehensive Analysis and Quality Control: The final product is subjected to a battery of analytical tests to certify its quality. This includes:

Identity Confirmation: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the specific position of the ¹³C label.

Chemical Purity Assessment: Typically determined by HPLC, with research-grade materials often exceeding 98% or 99% purity. omicronbio.com

Isotopic Enrichment Determination: Quantified using mass spectrometry or quantitative NMR. The enrichment level (e.g., 99 atom % ¹³C) is a critical piece of data for the end-user. nih.gov

Optical Purity Verification: Measured using polarimetry to confirm the enantiomeric excess of the L-isomer. researchgate.net

The final product is isolated as a stable, crystalline hydrochloride salt, which is easier to handle, weigh, and store than the more hygroscopic inner salt form, making it ideal for use as a research chemical and internal standard in metabolic studies. google.comnih.gov

Advanced Analytical Characterization and Quantification in Research Contexts

Spectroscopic Techniques for Isotopic Enrichment Assessment

Spectroscopic methods are paramount for determining the incorporation of the 13C isotope into various molecules, providing a direct measure of isotopic enrichment and metabolic flux.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for detecting 13C-labeled compounds. In studies using hyperpolarized [1-13C]Acetyl-L-carnitine, 13C Magnetic Resonance Spectroscopy (MRS) allows for real-time, in vivo tracking of the labeled acetyl group.

Hyperpolarization dramatically increases the signal-to-noise ratio of the 13C nucleus, enabling the detection of its metabolic conversion into other compounds. For instance, hyperpolarized [1-13C]Acetyl-L-carnitine has been used to probe the activity of the tricarboxylic acid (TCA) cycle in vivo. researchgate.net Upon entering the mitochondrial matrix, the labeled acetyl group is transferred to coenzyme A to form [1-13C]acetyl-CoA, which then enters the TCA cycle. The 13C label can subsequently be detected in downstream metabolites like [5-13C]glutamate. researchgate.net

Key parameters for the successful application of this technique include the longitudinal relaxation time (T1) and the level of polarization achieved. A longer T1 value is crucial as it dictates the time window available for metabolic observation before the hyperpolarized signal decays.

| Parameter | Value |

|---|---|

| Chemical Shift | 174.6 ppm |

| T1 (Longitudinal Relaxation Time) | 50.1 ± 0.8 s |

| Liquid-State Polarization Level | 21.3 ± 5.3% |

Mass spectrometry (MS) is a highly sensitive technique for quantifying isotopically labeled compounds. In tracer studies with Acetyl-1-13C-L-carnitine, MS can distinguish between the unlabeled (12C) and labeled (13C) forms of the molecule and its metabolites based on their mass-to-charge (m/z) ratio.

Tandem mass spectrometry (MS/MS) is particularly useful. In this approach, the parent ion (precursor ion) corresponding to the molecule of interest is selected and fragmented. The resulting product ions are then detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high specificity and sensitivity. For acetylcarnitine, a common fragmentation pattern involves the loss of specific chemical groups, resulting in characteristic product ions. For example, a precursor ion of m/z 204.1 for unlabeled acetylcarnitine yields a prominent product ion at m/z 85.1. researchgate.net For Acetyl-1-13C-L-carnitine, the precursor ion would be shifted to m/z 205.1, while the product ion might remain the same or shift depending on which part of the molecule is fragmented. This mass shift is the key to tracing the 13C label.

The use of stable isotope-labeled internal standards, such as d3-acetyl carnitine, is essential for accurate quantification, as it corrects for variations in sample preparation and instrument response. researchgate.netnih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Acetylcarnitine | 204.1 | 85.1 |

| Acetyl-d3-L-carnitine (Internal Standard) | 207.1 | 85.1 |

Chromatographic Separation Techniques for Acetyl-1-13C-L-Carnitine

Chromatography is indispensable for separating Acetyl-1-13C-L-carnitine from other compounds in complex biological samples before detection by a mass spectrometer or other detectors. This separation prevents interference and ensures accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the most common separation technique for carnitines. Due to the polar nature of acetylcarnitine, various HPLC approaches have been developed.

Reversed-Phase (RP) HPLC: This is a widely used method, often employing C18 columns. researchgate.netbevital.no Because acetylcarnitine is highly polar, it can be challenging to retain on standard C18 columns. To overcome this, ion-pairing reagents like 1-nonanesulfonic acid sodium salt are sometimes added to the mobile phase to enhance retention. glsciences.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain highly polar compounds and are well-suited for analyzing acetylcarnitine. nih.gov This technique often uses a high percentage of an organic solvent in the mobile phase, which can also enhance ionization efficiency for subsequent MS detection. nih.gov

Pre-column Derivatization: To improve chromatographic properties and detection sensitivity (especially for UV or fluorescence detection), acetylcarnitine can be derivatized before injection. A common method involves derivatization with 1-aminoanthracene, which allows for highly sensitive fluorescence detection. researchgate.netbevital.no

The choice of mobile phase is critical and typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). researchgate.netgoogle.com

| Methodology | Stationary Phase (Column) | Mobile Phase Components | Detection | Reference |

|---|---|---|---|---|

| Reversed-Phase with Ion-Pairing | Inertsil ODS-3 (C18) | Methanol, 1-Nonanesulfonic Acid Sodium Salt, NaH2PO4 | UV | glsciences.com |

| Reversed-Phase with Derivatization | Kromasil C18 | Acetonitrile, Ammonium Acetate | Fluorescence | researchgate.net |

| HILIC | Silica-based HILIC | Acetonitrile, Ammonium Formate | MS/MS | nih.gov |

Gas Chromatography (GC), typically coupled with mass spectrometry (GC-MS), is another powerful tool for metabolic analysis. However, because acetylcarnitine is a non-volatile quaternary ammonium compound, it requires chemical derivatization to increase its volatility before it can be analyzed by GC.

A common derivatization strategy involves the transformation of acylcarnitines into their corresponding acyloxylactone forms. This two-step process makes the molecule suitable for GC analysis. researchgate.net In research settings, stable isotope dilution GC-chemical ionization-mass spectrometry (GC-CI-MS) methods have been developed for the quantitative profiling of plasma acylcarnitines, including acetylcarnitine. researchgate.net This approach utilizes stable isotope-labeled internal standards for precise quantification and can achieve detection in the sub-nanomolar range. researchgate.net The diagnostic utility of such methods has been demonstrated in studies of metabolic disorders where profiles of various acylcarnitines are altered. researchgate.net

Integrated Mass Spectrometry Systems for High-Throughput Analysis

Modern metabolic research often requires the analysis of a large number of samples, necessitating high-throughput capabilities. Integrated systems that couple liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the cornerstone of high-throughput acylcarnitine analysis. nih.govcore.ac.uk

These systems automate the entire process from sample injection and chromatographic separation to mass spectrometric detection and quantification. The use of Ultra-High Performance Liquid Chromatography (UHPLC or UPLC) can significantly shorten analysis times to just a few minutes per sample without compromising separation efficiency. researchgate.net

LC-MS/MS methods offer exceptional sensitivity and specificity, allowing for the simultaneous quantification of dozens of different acylcarnitines in a single run. nih.gov This is crucial for metabolomic studies where the goal is to obtain a comprehensive snapshot of metabolic pathways. The specificity is achieved by using MRM scans, where the instrument is programmed to detect specific precursor-product ion transitions for each analyte and its corresponding isotopically labeled internal standard. researchgate.netnih.gov This targeted approach minimizes chemical noise and allows for reliable quantification even at very low concentrations found in biological samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS) for Acylcarnitine Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the comprehensive analysis of acylcarnitines in complex biological matrices such as plasma, urine, and tissue extracts. nih.gov The method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This approach is essential for diagnosing metabolic disorders and for research into conditions where fatty acid oxidation is altered, such as diabetes and obesity. nih.gov

The core principle of quantification in this context is stable isotope dilution, where a known amount of an isotopically labeled compound is added to a sample at an early stage of preparation. nih.govnih.gov Acetyl-1-13C-L-carnitine hydrochloride is an exemplary internal standard for the quantification of endogenous Acetyl-L-carnitine (B1666533). Because it shares nearly identical physicochemical properties with the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation behavior in the mass spectrometer. bevital.no This co-analysis effectively corrects for variations in sample extraction, recovery, and matrix-induced signal suppression or enhancement, leading to highly accurate and precise measurements. nih.govbevital.no

In a typical LC-MS/MS workflow, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. plos.org Specific precursor-to-product ion transitions are selected for both the endogenous analyte and the stable isotope-labeled internal standard. For Acetyl-L-carnitine, the precursor ion is its protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 204.1. nih.govmassbank.eu Upon collision-induced dissociation, it generates characteristic product ions, such as the fragment at m/z 85. nih.govmassbank.eu this compound, having one ¹³C atom in the acetyl group, exhibits a +1 mass shift, with a precursor ion at m/z 205.1. It fragments to the same product ions, allowing for distinct yet parallel monitoring. The ratio of the peak area of the endogenous analyte to that of the internal standard is then used to calculate the absolute concentration based on a calibration curve.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |

|---|---|---|---|

| Acetyl-L-carnitine | 204.1 | 85.0 | Analyte |

| Acetyl-1-13C-L-carnitine | 205.1 | 85.0 | Internal Standard |

This table illustrates the principle of using a stable isotope-labeled standard in MS/MS. The precursor ion of the standard is shifted by +1 Da due to the 13C label, while the monitored product ion remains the same, allowing for specific and parallel detection.

Research has demonstrated the robustness of this methodology. For instance, LC-MS/MS methods have been successfully validated for the quantification of a wide array of acylcarnitines, including short- and long-chain species, in plasma and liver samples. nih.gov These methods provide high sensitivity, accuracy, and the ability to distinguish between isomeric forms that are often indistinguishable by direct infusion techniques. nih.gov The use of stable isotope standards like this compound is fundamental to the reliability of these quantitative profiles. nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Imaging for Tissue Distribution

While LC-MS provides quantitative data from homogenized samples, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Imaging offers a unique advantage by revealing the spatial distribution of molecules directly within tissue sections. shimadzu.com This label-free technique maps the location of hundreds of molecules simultaneously, providing critical insights into the metabolic heterogeneity of complex tissues like the brain or tumors. nih.govpostersessiononline.eu

In MALDI-MSI, a thin tissue section is coated with an energy-absorbing matrix. A laser is rastered across the sample, desorbing and ionizing molecules from discrete spots. The resulting ions are analyzed by a mass spectrometer to generate a mass spectrum for each x-y coordinate. shimadzu.com By plotting the intensity of a specific m/z value across all coordinates, a two-dimensional ion density map is created, visualizing the compound's distribution. shimadzu.com

The integration of stable isotope-labeled standards with MALDI-MSI enhances its quantitative capabilities. nih.gov A solution of this compound can be uniformly applied to a tissue section prior to matrix deposition. nih.gov By normalizing the signal of the endogenous Acetyl-L-carnitine (m/z 204.1) to the signal of the internal standard (m/z 205.1) at each pixel, variations in matrix crystallization and ionization efficiency across the tissue can be corrected. nih.gov This approach significantly improves the reliability of the resulting images and allows for the generation of concentration-scaled maps of the analyte's distribution. nih.gov

Furthermore, isotopically labeled compounds can be used as tracers to monitor metabolic processes in situ. For example, researchers have used deuterium-labeled L-carnitine to trace its uptake and subsequent conversion to labeled acetylcarnitine within mouse skeletal muscle, demonstrating that this metabolic activity is accelerated by muscle contraction. While not using ¹³C, this study highlights the power of combining stable isotope labeling with MALDI-MS imaging to visualize metabolic flux directly in a spatial context. The ability to distinguish the exogenously administered labeled carnitine from the endogenous pool was critical to these findings.

| Analyte | Observed m/z ([M+H]+) | Key Finding | Tissue Type |

|---|---|---|---|

| L-carnitine | 162.1 | Higher abundance in grey matter (cortex, hippocampus) compared to white matter. | Mouse Brain postersessiononline.eu |

| Acetylcarnitine | 204.1 | Significantly altered levels in breast cancer tissue compared to adjacent normal tissue. | Human Breast Tissue nih.gov |

| Palmitoylcarnitine (C16:0) | 400.4 | Localized to white matter regions in the brain. | Mouse Brain postersessiononline.eu |

| Labeled Acetylcarnitine (e.g., from ¹³C or D₃ tracer) | 205.1 or 207.1 | Allows for quantitative imaging by normalization or tracing of metabolic conversion from a labeled precursor. | Various (e.g., Piglet Brain, Mouse Muscle) nih.gov |

This table summarizes findings from various MALDI-MSI studies, showcasing the technique's ability to reveal the distinct spatial localization of different acylcarnitines and the utility of isotopic labeling.

Biochemical Roles and Metabolic Flux Analysis of Acetyl L Carnitine Investigated Via Isotopic Tracing

Acetyl-L-Carnitine (B1666533) as an Endogenous Metabolite and Acetyl-CoA Buffer

Acetyl-L-carnitine is a pivotal endogenous metabolite that serves as a dynamic reservoir and buffer for acetyl-coenzyme A (acetyl-CoA). nih.govnih.gov This buffering capacity is crucial for maintaining metabolic flexibility, which is the cell's ability to adapt to different energy demands and substrate availability. nih.gov The mitochondrial pool of acetyl-CoA, a central node in metabolism derived from the breakdown of carbohydrates, fats, and amino acids, can fluctuate significantly.

Under conditions of high energy production, such as during strenuous exercise, the rate of acetyl-CoA generation from glycolysis and fatty acid oxidation can exceed the capacity of the tricarboxylic acid (TCA) cycle. nih.govnih.gov This leads to an accumulation of acetyl-CoA, which can cause metabolic inefficiency through end-product inhibition of enzymes like pyruvate (B1213749) dehydrogenase (PDH). nih.govscispace.com The enzyme carnitine acetyltransferase facilitates the conversion of this excess acetyl-CoA into acetyl-L-carnitine, thereby regenerating the pool of free coenzyme A (CoA). nih.gov This process is vital for sustaining mitochondrial function. nih.gov

Isotopic tracing studies have been instrumental in demonstrating this buffering role in real-time. Using hyperpolarized [2-¹³C]pyruvate, researchers have shown that acetyl-CoA produced via PDH rapidly cycles through the acetylcarnitine pool. nih.gov This dynamic exchange "fine-tunes" the supply of mitochondrial acetyl-CoA to match the demands of the Krebs cycle, preventing inhibitory accumulation while ensuring a steady supply of substrate for energy production. nih.gov

Role in Fatty Acid Transport and Mitochondrial Beta-Oxidation Pathways

A primary and well-established function of the carnitine system is the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy. This transport mechanism is known as the carnitine shuttle. While acetyl-L-carnitine itself is a short-chain acylcarnitine, the shuttle system it is part of is fundamental to lipid metabolism.

The process involves a series of enzymatic steps:

Activation : Long-chain fatty acids in the cytosol are first activated to their acyl-CoA esters.

Transfer : Carnitine palmitoyltransferase I (CPT-I), located on the outer mitochondrial membrane, transfers the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine.

Translocation : The newly formed acylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free L-carnitine.

Re-conversion : Within the mitochondrial matrix, carnitine palmitoyltransferase II (CPT-II) converts the acylcarnitine back into acyl-CoA and free L-carnitine.

The resulting acyl-CoA is then available for β-oxidation, which sequentially cleaves two-carbon units in the form of acetyl-CoA, which then enters the TCA cycle for ATP production. nih.gov Isotopic tracing with ¹³C-labeled fatty acids allows researchers to follow the entire pathway, from cellular uptake to its eventual appearance as labeled intermediates in the TCA cycle, confirming the essential role of the carnitine shuttle in fat metabolism. nih.govnih.gov

Carnitine Acetyltransferase (CAT) Activity and Acetyl-CoA Interconversion Dynamics

Carnitine acetyltransferase (CAT) is the key enzyme that governs the reversible equilibrium between acetyl-CoA and acetyl-L-carnitine (Acetyl-CoA + L-carnitine ⇌ Acetyl-L-carnitine + CoA). nih.govnih.gov This enzyme is found in multiple cellular compartments, including the mitochondrial matrix, peroxisomes, and the cytosol, highlighting its widespread importance in managing acetyl-group traffic. nih.gov

The activity of CAT is critical for the acetyl-CoA buffering function described earlier. Kinetic studies using isotopically labeled substrates provide a direct measure of the flux through this reaction. For instance, by infusing hyperpolarized 1-¹³C acetate (B1210297), which is converted to [1-¹³C]acetyl-CoA, the subsequent formation of [1-¹³C]acetyl-carnitine can be monitored in real-time in tissues like skeletal muscle. ismrm.org Such studies have allowed for the in vivo calculation of the kinetic rate constant for the conversion of acetate into acetylcarnitine, providing a direct window into CAT activity. ismrm.org

Further research using hyperpolarized [1-¹³C]acetyl-L-carnitine has demonstrated its conversion to [1-¹³C]acetyl-CoA and subsequent entry into the TCA cycle, evidenced by the detection of [5-¹³C]glutamate. nih.gov These advanced techniques reveal the rapid and dynamic nature of the CAT-mediated interconversion, which responds swiftly to changes in metabolic state, such as increased energy demand or shifts in substrate availability. nih.gov

| Isotopic Tracer Used | Tissue/Cell Type Studied | Key Labeled Product(s) Detected | Metabolic Pathway Investigated | Reference |

|---|---|---|---|---|

| [1-¹³C]Acetyl-L-carnitine (Hyperpolarized) | Rat Heart | [5-¹³C]Glutamate | TCA Cycle Activity | nih.gov |

| [1,2-¹³C]Acetyl-L-carnitine | Hepatocytes, Adipocytes | ¹³C-labeled Fatty Acids | De Novo Lipogenesis | nih.gov |

| d3-Carnitine (Deuterium-labeled) | Mouse Skeletal Muscle | d3-Acetylcarnitine | Carnitine Uptake and Acetylation | nih.gov |

| [2-¹³C]Pyruvate (Hyperpolarized) | Rat Heart | [1-¹³C]Acetylcarnitine | Acetyl-CoA Buffering by CAT | nih.gov |

| 1-¹³C Acetate (Hyperpolarized) | Rat Skeletal Muscle | [1-¹³C]Acetyl-carnitine | Carnitine Acetyltransferase (CAT) Kinetics | ismrm.org |

Mechanisms of Acetyl-L-Carnitine Uptake and Intracellular Distribution

The transport of acetyl-L-carnitine from the bloodstream into cells is a regulated, carrier-mediated process. The primary transporter responsible for this uptake is the Organic Cation/Carnitine Transporter Novel 2 (OCTN2), also known as SLC22A5. nih.govsolvobiotech.commdpi.com OCTN2 is a high-affinity, sodium-dependent transporter expressed in numerous tissues, including skeletal muscle, heart, kidney, and the lung epithelium. solvobiotech.comnih.gov

Kinetic studies in various cell types have characterized the properties of this transport system. For example, analysis of acetyl-L-carnitine uptake in human pulmonary epithelial cells demonstrated Kₘ values (a measure of substrate affinity) of 17.7 µM and 35.4 µM in A549 and Calu-3 cell lines, respectively. nih.gov The uptake can be inhibited by other OCTN2 substrates like L-carnitine, confirming the involvement of this specific transporter. nih.gov

Isotopic labeling is a powerful tool for studying not only the uptake but also the subsequent intracellular fate and distribution of acetyl-L-carnitine. By administering deuterium-labeled carnitine (d3-carnitine) to mice, researchers have combined isotope tracing with mass spectrometry imaging (MSI) to visualize its distribution within skeletal muscle tissues. nih.gov These studies revealed that muscle contraction significantly increases the uptake of d3-carnitine and its rapid conversion to d3-acetylcarnitine, demonstrating how metabolic demand drives both transport and intracellular flux. nih.gov Furthermore, MSI has been used to show fiber-specific distribution of endogenous acetylcarnitine, with higher concentrations in slow-type muscle fibers, which are rich in mitochondria.

| Protein | Abbreviation | Cellular Location | Primary Function |

|---|---|---|---|

| Carnitine Palmitoyltransferase I | CPT-I | Outer Mitochondrial Membrane | Converts long-chain acyl-CoAs to acylcarnitines for transport. |

| Carnitine-Acylcarnitine Translocase | CACT | Inner Mitochondrial Membrane | Transports acylcarnitines into the mitochondria in exchange for free carnitine. |

| Carnitine Palmitoyltransferase II | CPT-II | Inner Mitochondrial Membrane | Converts acylcarnitines back to acyl-CoAs inside the mitochondria. |

| Carnitine Acetyltransferase | CAT / CrAT | Mitochondrial Matrix, Peroxisomes, Cytosol | Catalyzes the reversible conversion of acetyl-CoA and L-carnitine to acetyl-L-carnitine and CoA. |

| Organic Cation/Carnitine Transporter Novel 2 | OCTN2 (SLC22A5) | Plasma Membrane | Mediates the high-affinity, sodium-dependent uptake of carnitine and acetyl-L-carnitine into cells. |

Applications of Acetyl 1 13c L Carnitine Hydrochloride in Metabolic Research

Elucidation of Tricarboxylic Acid (TCA) Cycle Activity and Flux

The TCA cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate reducing equivalents for ATP production. Acetyl-1-¹³C-L-carnitine hydrochloride provides a direct means to probe the dynamics of this critical pathway.

Tracing of Acetyl-CoA Entry into the TCA Cycle in Cellular Models

Once introduced into a biological system, Acetyl-1-¹³C-L-carnitine is transported into the mitochondrial matrix where it serves as a donor of [1-¹³C]acetyl-CoA. nih.gov This labeled acetyl-CoA then condenses with oxaloacetate to form [1-¹³C]citrate, marking the entry of the labeled carbon into the TCA cycle. As the cycle progresses, the ¹³C label is incorporated into subsequent intermediates. For instance, in the first turn of the cycle, the label appears at the C4 position of α-ketoglutarate. nih.gov This labeled α-ketoglutarate can then be transaminated to form [4-¹³C]glutamate. nih.govnih.gov

The detection and quantification of ¹³C enrichment in these downstream metabolites, such as glutamate (B1630785), glutamine, and glutathione, using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, provides direct evidence of the entry and metabolism of the acetyl group from acetyl-L-carnitine (B1666533) within the TCA cycle. nih.gov This approach has been successfully employed in various models, including conscious, freely moving rats, to track the biochemical pathways involved in acetyl-L-carnitine utilization in the liver. nih.gov

A study utilizing hyperpolarized [1-¹³C]acetyl-L-carnitine in rats demonstrated the successful detection of [5-¹³C]glutamate in the heart, providing a direct readout of TCA cycle activity in vivo. nih.govnih.gov This non-invasive method allows for the real-time assessment of mitochondrial function and TCA cycle dynamics. nih.gov

Quantification of Anaplerotic and Cataplerotic Fluxes with ¹³C Enrichment

While the primary function of the TCA cycle is oxidative, it also plays a crucial role in providing precursors for various biosynthetic pathways (cataplerosis) and can be replenished by intermediates from other metabolic routes (anaplerosis). The use of ¹³C-labeled substrates like Acetyl-1-¹³C-L-carnitine hydrochloride, in the context of ¹³C metabolic flux analysis (¹³C-MFA), allows for the quantification of these fluxes. d-nb.infonih.gov

By analyzing the distribution of ¹³C isotopologues (molecules that differ only in their isotopic composition) in TCA cycle intermediates and associated amino acids, researchers can build computational models to estimate the rates of different reactions entering and leaving the cycle. For example, the labeling pattern in glutamate and aspartate can reveal the relative contributions of acetyl-CoA and other sources to the oxaloacetate pool. Although direct studies quantifying anaplerotic and cataplerotic fluxes using solely Acetyl-1-¹³C-L-carnitine hydrochloride are specific, the principles of ¹³C-MFA with various labeled substrates are well-established for this purpose. d-nb.info The incorporation of the ¹³C label from [1-¹³C]acetyl-CoA into various metabolites allows for a detailed mapping of carbon transitions throughout the metabolic network, providing insights into the relative activities of different pathways.

Investigating Oxidative Phosphorylation (OXPHOS) and Energy Metabolism

Oxidative phosphorylation is the process by which ATP is produced using the energy derived from the oxidation of nutrients. This process is intrinsically linked to the TCA cycle, which supplies the necessary reducing equivalents (NADH and FADH₂). Acetyl-L-carnitine-derived probes are uniquely positioned for the assessment of OXPHOS because acetyl-L-carnitine is an interchangeable endogenous source of acetyl-CoA, the primary fuel for the TCA cycle. nih.govnih.gov

The use of hyperpolarized [1-¹³C]acetyl-L-carnitine has emerged as a non-invasive technique to investigate cardiac TCA cycle activity, which is a key driver of OXPHOS. nih.gov By monitoring the production of ¹³C-labeled metabolites downstream of the TCA cycle, such as [5-¹³C]glutamate, researchers can assess the rate of acetyl-CoA oxidation. This provides a direct measure of mitochondrial function and the capacity for energy production. nih.gov Studies in rats under different nutritional states (fed vs. fasted) have demonstrated the feasibility of this approach for analyzing cardiac OXPHOS in vivo. nih.govnih.gov

The following table summarizes the key parameters from a study using hyperpolarized [1-¹³C]acetyl-L-carnitine to probe cardiac metabolism.

| Parameter | Value | Reference |

| Substrate | [1-¹³C]ALCAR | nih.gov |

| T₁ value at 3 T | 50.1 ± 0.8 s | nih.gov |

| Polarization levels | 21.3 ± 5.3% | nih.gov |

| Detected Downstream Metabolite | [5-¹³C]Glutamate | nih.gov |

Analysis of Substrate Channeling and Compartmentation in Metabolic Networks

Metabolic pathways are often organized into spatially distinct compartments within the cell, such as the mitochondria and the cytosol. This compartmentation allows for the differential regulation of metabolic processes. Acetyl-CoA exists in distinct pools within these compartments, and understanding the trafficking of acetyl units between them is crucial for comprehending cellular metabolism.

Studies using [(1,2-¹³C₂)acetyl]-L-carnitine in rats have provided evidence for the existence of different acetyl-CoA pools. The analysis of the ¹³C-labeling pattern in 3-hydroxybutyrate (B1226725) (a ketone body synthesized in mitochondria) and cholesterol (synthesized from both mitochondrial and extramitochondrial acetyl-CoA) revealed that while the acetyl-CoA pool for ketone body synthesis was homogeneous, cholesterol synthesis utilized two different acetyl-CoA pools. nih.gov This demonstrates that acetyl-L-carnitine can be used to probe the compartmentation of acetyl-CoA metabolism.

Furthermore, research suggests that the carnitine shuttle, which transports acyl groups across the inner mitochondrial membrane, can facilitate the movement of two-carbon units from the mitochondria to the cytosol, independent of the traditional citrate (B86180) shuttle. biorxiv.org This carnitine-mediated transport can contribute to cytosolic acetyl-CoA pools used for processes like fatty acid synthesis and histone acetylation. biorxiv.orgresearchgate.net By tracing the flow of ¹³C from labeled acetyl-L-carnitine, researchers can investigate the dynamics of this inter-organelle crosstalk.

Dynamics of Acetyl Group Turnover and Acetyl-CoA Homeostasis

Acetyl-L-carnitine plays a critical role in buffering the mitochondrial acetyl-CoA pool. nih.gov The reversible reaction catalyzed by carnitine acetyltransferase allows for the conversion of acetyl-CoA to acetyl-L-carnitine, which can then be transported out of the mitochondria or stored. This buffering capacity is essential for maintaining acetyl-CoA homeostasis and ensuring a stable supply of acetyl units for the TCA cycle, particularly during fluctuations in energy demand. nih.gov

Hyperpolarized ¹³C magnetic resonance spectroscopy studies using [2-¹³C]pyruvate have demonstrated a rapid exchange between pyruvate-derived acetyl-CoA and the acetylcarnitine pool. nih.govahajournals.org In these experiments, saturation of the [1-¹³C]acetylcarnitine resonance led to a significant reduction in the signals from [1-¹³C]citrate and [5-¹³C]glutamate, indicating that a substantial portion of the acetyl-CoA entering the TCA cycle has cycled through the acetylcarnitine pool. ahajournals.org

The table below shows the observed reduction in TCA cycle intermediates upon saturation of the acetylcarnitine signal in a perfused heart model.

| Metabolite | Resonance Reduction (%) | Reference |

| [1-¹³C]Citrate | 63 | ahajournals.org |

| [5-¹³C]Glutamate | 51 | ahajournals.org |

These findings highlight the dynamic nature of the acetylcarnitine pool and its importance in regulating acetyl-CoA availability for energy production. Acetylcarnitine acts as a temporary storage and transport form of acetyl groups, allowing cells to match acetyl-CoA supply with metabolic demand. nih.gov

Assessment of Carnitine Shuttle System Functionality

The carnitine shuttle system is responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation. This system consists of carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2). mdpi.comreactome.org In addition to long-chain fatty acids, the carnitine shuttle also facilitates the transport of acetyl groups in the form of acetyl-L-carnitine. nih.gov

The transport of acetyl-L-carnitine across the mitochondrial membrane is mediated by the carnitine-acylcarnitine translocase. nih.govtaylorandfrancis.com By administering ¹³C-labeled acetyl-L-carnitine and monitoring the appearance of the ¹³C label in mitochondrial metabolites, it is possible to assess the functionality of this transport system. For instance, the conversion of exogenously supplied [1-¹³C]acetyl-L-carnitine to intramitochondrial [1-¹³C]acetyl-CoA and its subsequent entry into the TCA cycle is dependent on a functional carnitine shuttle. nih.gov

Recent studies have also highlighted a role for the carnitine shuttle in linking mitochondrial metabolism to cytosolic processes such as histone acetylation and lipogenesis, particularly under conditions where the primary pathway for generating cytosolic acetyl-CoA is impaired. biorxiv.orgresearchgate.net The use of stable isotope tracing with compounds like Acetyl-1-¹³C-L-carnitine hydrochloride is instrumental in dissecting these alternative pathways and understanding the full scope of the carnitine shuttle's function in maintaining cellular acetyl-CoA homeostasis. biorxiv.org

Advanced Isotopic Tracing Methodologies Utilizing Acetyl 1 13c L Carnitine Hydrochloride

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) for Dynamic Metabolic Measurements

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) is a cutting-edge, non-invasive imaging technique that allows for the real-time in vivo tracking of metabolic pathways. By dramatically increasing the signal-to-noise ratio of 13C-labeled substrates, this method provides a dynamic window into cellular metabolism that was previously unattainable.

Principles of Dynamic Nuclear Polarization (DNP) for Acetyl-1-13C-L-Carnitine

Dynamic Nuclear Polarization (DNP) is the physical process used to achieve the hyperpolarized state of Acetyl-1-13C-L-carnitine. The fundamental principle involves transferring the high polarization of electron spins to the 13C nuclear spins. nih.gov This is accomplished by cooling a sample containing the 13C-labeled compound and a stable free radical to very low temperatures (approximately 1 K) in a high magnetic field. nih.gov Microwave irradiation is then applied to drive the polarization transfer. nih.gov Following this, the hyperpolarized sample is rapidly dissolved and brought to a physiological temperature, retaining a significant portion of its enhanced polarization. nih.gov This process can enhance the 13C NMR signal by more than 10,000-fold, making the detection of the labeled substrate and its metabolic products possible in real-time within living organisms. nih.gov

For Acetyl-1-13C-L-carnitine, this technique has been successfully applied, yielding significant polarization levels. Research has demonstrated that hyperpolarized [1-13C]Acetyl-l-carnitine exhibits a liquid-state polarization level of 21.3 ± 5.3% and a sufficiently long longitudinal relaxation time (T1) of 50.1 ± 0.8 s at a magnetic field strength of 3 Tesla. nih.govoup.com13cflux.netwikipedia.org These properties are crucial for enabling in vivo metabolic measurements, as they provide a practical timeframe for injecting the hyperpolarized substrate and acquiring MRS data before the enhanced signal decays. nih.govoup.com13cflux.netwikipedia.org

In Vivo and In Vitro Hyperpolarized 13C MRS Applications in Model Systems

The application of hyperpolarized [1-13C]Acetyl-l-carnitine MRS has been particularly insightful in studying cardiac metabolism. As acetyl-l-carnitine (B1666533) is an interchangeable source of acetyl-CoA, it serves as a direct probe for the tricarboxylic acid (TCA) cycle activity, a cornerstone of cellular energy production. nih.govoup.com13cflux.netwikipedia.org

In vivo studies in rat models have successfully demonstrated the utility of this technique. Following the injection of hyperpolarized [1-13C]Acetyl-l-carnitine, the downstream metabolite [5-13C]glutamate can be detected. nih.govoup.com13cflux.netwikipedia.org The appearance of the 13C label in glutamate (B1630785) provides a direct measure of TCA cycle flux, as the acetyl group from acetyl-CoA enters the cycle and its carbon is incorporated into the glutamate backbone. nih.govoup.com13cflux.netwikipedia.org These experiments have been conducted under different physiological conditions, such as fed and fasted states, to investigate the regulation of cardiac energy metabolism. nih.govoup.com13cflux.netwikipedia.org

Comparisons with the more commonly used hyperpolarized [1-13C]pyruvate have highlighted the unique advantages of using [1-13C]Acetyl-l-carnitine. While pyruvate (B1213749) metabolism provides information on pyruvate dehydrogenase (PDH) activity, acetylcarnitine directly probes the entry of acetyl-CoA into the TCA cycle, offering a more direct assessment of mitochondrial oxidative phosphorylation. nih.gov

| Parameter | Value | Reference |

| Liquid-State Polarization | 21.3 ± 5.3% | nih.govoup.com13cflux.netwikipedia.org |

| T1 Relaxation Time (3T) | 50.1 ± 0.8 s | nih.govoup.com13cflux.netwikipedia.org |

| Detected Metabolite | [5-13C]glutamate | nih.govoup.com13cflux.netwikipedia.org |

Multiple Mass Isotopomer Distribution Analysis for Complex Metabolic Pathways

While hyperpolarized MRS provides a macroscopic view of metabolic fluxes, a more detailed understanding of intersecting and complex metabolic pathways can be achieved through Multiple Mass Isotopomer Distribution Analysis (MIDA). This technique, typically performed using mass spectrometry, analyzes the distribution of isotopic labels within a molecule to infer the relative contributions of different metabolic pathways to its synthesis.

When Acetyl-1-13C-L-carnitine is introduced into a biological system, the 13C-labeled acetyl group is transferred to Coenzyme A, forming [1-13C]acetyl-CoA. This labeled acetyl-CoA can then be incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites, researchers can quantify the flux through different pathways. For instance, the labeling pattern in fatty acids can reveal the extent to which de novo lipogenesis utilizes acetyl-CoA derived from acetylcarnitine. Similarly, the isotopomer distribution in TCA cycle intermediates and related amino acids can provide detailed insights into carbon transitions within the central carbon metabolism.

Software tools such as FiatFlux and 13CFLUX2 are available to facilitate the complex calculations required for MIDA and metabolic flux analysis. These programs use mathematical models of metabolic networks to simulate the propagation of isotopic labels and fit the model predictions to experimental mass spectrometry data, thereby quantifying intracellular fluxes.

Integration with Multi-Omics Approaches in Systems Biology Research

To gain a holistic understanding of how metabolic alterations are regulated and how they impact cellular function, it is crucial to integrate metabolomic data from Acetyl-1-13C-L-carnitine tracing with other "omics" datasets, such as transcriptomics and proteomics. This systems biology approach allows for the correlation of changes in metabolic fluxes with alterations in gene expression and protein abundance.

For example, if tracing with Acetyl-1-13C-L-carnitine reveals an increased flux through a particular metabolic pathway, transcriptomic analysis (e.g., via RNA-sequencing) can determine if the genes encoding the enzymes in that pathway are upregulated. Concurrently, proteomic analysis (e.g., via mass spectrometry-based proteomics) can confirm whether the increased gene expression translates to higher levels of the corresponding proteins.

Mechanistic Insights Gained from Isotopic Studies with Acetyl 1 13c L Carnitine

Understanding Intermediary Metabolism Regulation in Cellular and Animal Models

Isotopic studies with Acetyl-1-¹³C-L-carnitine have provided direct evidence of its role in intermediary metabolism, particularly its ability to supply the acetyl moiety for the tricarboxylic acid (TCA) cycle. When introduced into cellular or animal models, the ¹³C-labeled acetyl group can be tracked as it enters various metabolic pathways.

Research in the immature rat brain demonstrated that the acetyl moiety of [2-¹³C]acetyl-L-carnitine is actively metabolized for energy. nih.gov The ¹³C label was incorporated into key metabolites of the TCA cycle, including glutamate (B1630785), glutamine, and GABA. nih.gov This demonstrated that exogenously administered acetyl-L-carnitine (B1666533) can cross the blood-brain barrier and serve as a fuel source for both neurons and glial cells. nih.gov The labeling patterns observed in these studies indicated a high metabolic activity in astrocytes and GABAergic neurons. nih.gov

Furthermore, hyperpolarized [1-¹³C]acetyl-L-carnitine has been developed as a probe to investigate cardiac TCA cycle activity in vivo. nih.govnih.gov These studies have shown that the ¹³C label from acetyl-L-carnitine is incorporated into glutamate, providing a direct readout of TCA cycle flux. nih.govnih.gov This technique allows for the non-invasive assessment of mitochondrial function and oxidative phosphorylation, which are fundamental to cardiac cell homeostasis. nih.gov

| Metabolite | Observed ¹³C Labeling Position(s) | Metabolic Significance |

| Glutamate | C4, C3, C2, C1, C5 | Indicates entry into and cycling within the TCA cycle. nih.gov |

| Glutamine | C4, C3, C2, C1, C5 | Reflects glutamate metabolism and neurotransmitter cycling. nih.gov |

| GABA | C2, C4 | Demonstrates utilization of the acetyl group in inhibitory neurotransmitter synthesis. nih.gov |

| Lactate | C2, C3 | Suggests the involvement of pyruvate (B1213749) recycling pathways. nih.gov |

| Alanine | C3 | Further evidence of pyruvate recycling from TCA cycle intermediates. nih.gov |

Identification of Novel Metabolic Pathways and Enzyme Activities

The use of Acetyl-1-¹³C-L-carnitine has been pivotal in identifying and characterizing metabolic pathways that were previously not well understood. One such pathway is the pyruvate recycling pathway. Studies have shown that the ¹³C label from [2-¹³C]acetyl-L-carnitine appears in the C1 and C5 positions of glutamate and glutamine, which can only occur through the metabolism of labeled TCA cycle intermediates back to pyruvate. nih.gov This recycling is facilitated by enzymes such as malic enzyme and phosphoenolpyruvate (B93156) carboxykinase. nih.gov

These isotopic studies have also shed light on the activity of carnitine acetyltransferase (CAT), the enzyme responsible for the reversible transfer of the acetyl group between coenzyme A and carnitine. nih.gov The detection of ¹³C-labeled acetylcarnitine in studies using ¹³C-labeled pyruvate confirms the dynamic cycling of acetyl-CoA through the acetylcarnitine pool before entering the TCA cycle. nih.gov This highlights the role of CAT in buffering the acetyl-CoA pool and fine-tuning its availability for energy production. nih.gov

More recent research has also implicated carnitine octanoyltransferase (CROT) in the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA, particularly in the cytosol. nih.gov This finding suggests a role for peroxisomes in the efficient utilization of acetyl-L-carnitine, opening up new avenues for understanding acetyl-CoA metabolism in glucose-starved cells. nih.gov

Characterization of Metabolic Adaptations Under Various Physiological Conditions

A significant advantage of using Acetyl-1-¹³C-L-carnitine is the ability to study metabolic adaptations in response to changing physiological conditions. For instance, studies using hyperpolarized [1-¹³C]acetyl-L-carnitine have been employed to compare cardiac metabolism in fed versus fasted states in rats. nih.govnih.gov

Under fasting conditions, where fatty acid oxidation is the primary source of energy, the demand on the TCA cycle is altered. The use of ¹³C-labeled acetyl-L-carnitine allowed researchers to observe a modest decrease in the production of [5-¹³C]glutamate in the fasted state compared to the fed state. nih.gov This finding is consistent with the known metabolic shift away from carbohydrate oxidation and towards fatty acid utilization during fasting. These studies demonstrate the sensitivity of this isotopic approach in detecting subtle changes in metabolic flux under different nutritional states.

The ability to non-invasively monitor these metabolic shifts in real-time provides a powerful tool for understanding how the heart adapts its fuel selection to meet energy demands. This has significant implications for studying pathological conditions where metabolic flexibility is impaired, such as in heart failure and diabetes. nih.govnih.gov

| Physiological Condition | Key Metabolic Observation with ¹³C-Acetyl-L-carnitine | Interpretation |

| Fed State | Higher production of [5-¹³C]glutamate. nih.gov | Increased TCA cycle activity fueled by glucose-derived acetyl-CoA. |

| Fasted State | Modestly decreased production of [5-¹³C]glutamate. nih.gov | Shift towards fatty acid oxidation, with a corresponding change in TCA cycle flux. |

| Glucose-Limited Conditions | Exogenous acetyl-L-carnitine robustly contributes to intracellular acetyl-CoA pools. nih.gov | Highlights the role of acetyl-L-carnitine as an alternative energy source when glucose is scarce. |

Contribution to Fundamental Knowledge of Carnitine Biology and Acetyl-CoA Dynamics

The collective findings from studies using Acetyl-1-¹³C-L-carnitine have profoundly advanced our fundamental understanding of carnitine biology and the dynamic nature of the acetyl-CoA pool. L-carnitine's role extends beyond simply shuttling fatty acids into the mitochondria. mdpi.com It is now clear that acetyl-L-carnitine acts as a crucial buffer for acetyl-CoA, maintaining the mitochondrial acetyl-CoA/CoA ratio and ensuring the smooth operation of the TCA cycle. mdpi.comcaldic.com

Isotopic tracer studies have provided direct evidence for the "acetyl-CoA buffering" hypothesis. By facilitating the export of excess acetyl groups from the mitochondria in the form of acetyl-L-carnitine, it prevents the sequestration of free coenzyme A, which is essential for various metabolic reactions, including the pyruvate dehydrogenase complex. mdpi.com

Furthermore, these studies have elucidated the interconnectedness of various metabolic pathways through the acetyl-CoA hub. The ability to trace the ¹³C label from acetyl-L-carnitine into amino acids, neurotransmitters, and lipids underscores the versatility of the acetyl group and the central role of acetyl-CoA in cellular metabolism. nih.govresearchgate.net This has provided a more integrated view of how different metabolic processes are coordinated to maintain cellular homeostasis. The insights gained from these isotopic studies are invaluable for understanding the pathophysiology of metabolic diseases characterized by dysfunctional energy metabolism and for developing targeted therapeutic strategies.

Future Directions and Emerging Research Avenues

Development of Novel 13C-Labeled Carnitine Derivatives for Specific Metabolic Questions

The success of Acetyl-1-13C-L-carnitine hydrochloride has spurred interest in creating a broader palette of isotopically labeled carnitine derivatives. Each new derivative can be designed to answer highly specific questions about metabolic pathways. For instance, labeling different carbon positions on the carnitine backbone or on various acyl chains would allow researchers to trace the fate of these molecules through distinct biochemical reactions.

Researchers are exploring the synthesis of carnitine derivatives with longer acyl chains (e.g., 13C-palmitoyl-carnitine) to specifically investigate the pathways of long-chain fatty acid oxidation, a process critical in cardiac and skeletal muscle energetics and often dysregulated in metabolic diseases. researchgate.netresearchgate.net The development of these novel tracers will enable a more granular interrogation of fatty acid metabolism, moving beyond the acetyl-CoA pool.

Future research in this area will focus on:

Multi-Isotope Labeling: Synthesizing carnitine derivatives with both 13C and 15N labels to simultaneously track carbon and nitrogen flux, offering insights into amino acid and nucleotide metabolism.

Position-Specific Labeling: Creating carnitine molecules with 13C labels at specific positions to differentiate between pathways that cleave or modify the molecule in different ways.

Functionalized Derivatives: Developing labeled carnitine analogues that can also serve as probes for enzyme activity or protein binding, providing a direct link between metabolic flux and cellular function.

A study on primary human myotubes demonstrated the feasibility of tracing 13C-labeled acylcarnitines to understand their synthesis and release, highlighting how different chain-length acylcarnitines can be monitored over time. researchgate.netresearchgate.net

| Derivative | Labeling Position | Specific Metabolic Question | Potential Application Area |

|---|---|---|---|

| [U-13C16]Palmitoyl-carnitine | Uniformly on palmitoyl (B13399708) chain | Tracing the flux of long-chain fatty acids into mitochondrial β-oxidation. | Cardiomyopathy, type 2 diabetes research. |

| Propionyl-1-13C-L-carnitine | Carbonyl carbon of propionyl group | Investigating the metabolism of odd-chain fatty acids and certain amino acids. | Inborn errors of metabolism, neurological disorders. |

| [1,2-13C]Acetyl-L-carnitine | Both carbons of the acetyl group | Quantifying the contribution of acetyl-carnitine to lipogenesis and ketogenesis. researchgate.netfao.org | Adipocyte and hepatocyte metabolism studies. researchgate.netfao.org |

Integration with Advanced Imaging Modalities for Spatiotemporal Metabolic Mapping

A significant frontier in metabolic research is the ability to visualize metabolic processes in real-time within living tissues. Integrating the use of this compound and other labeled derivatives with advanced imaging technologies is making this possible. These techniques provide not just quantitative data, but also spatial and temporal resolution, revealing the dynamics of metabolism across different cells and tissues.

Hyperpolarized (HP) 13C Magnetic Resonance Spectroscopy (MRS): This technique dramatically increases the signal of 13C-labeled compounds, allowing for real-time, non-invasive imaging of metabolic fluxes in vivo. nih.govnih.gov While much of the initial work has focused on hyperpolarized [1-13C]pyruvate, the development of hyperpolarized [1-13C]Acetyl-L-carnitine is a promising new tool. nih.govnih.gov It allows for the direct assessment of acetyl-CoA entry into the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production. nih.govnih.gov This approach has been used to probe cardiac TCA cycle activity in rats, demonstrating its potential for studying mitochondrial function in both healthy and diseased states. nih.govnih.gov

Mass Spectrometry Imaging (MSI): Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI can be combined with stable isotope tracers to map the distribution of metabolites in tissue sections. nih.gov This method has been used with deuterium-labeled carnitine to visualize its uptake and conversion to acetylcarnitine in mouse skeletal muscle, revealing how muscle contraction accelerates this process. nih.gov Future studies using this compound with MSI could provide high-resolution maps of acetyl-CoA utilization in heterogeneous tissues like tumors. nih.gov

| Imaging Modality | Principle | Information Gained | Example Application |

|---|---|---|---|

| Hyperpolarized 13C MRS | Enhances the MR signal of 13C-labeled substrates by over 10,000-fold. | Real-time, in vivo metabolic flux (e.g., TCA cycle activity). nih.govnih.gov | Assessing cardiac metabolism in response to fasting. nih.gov |

| MALDI-MS Imaging | Measures the mass-to-charge ratio of molecules from a tissue slice, creating a spatial map. | High-resolution spatial distribution of labeled metabolites and their downstream products. nih.gov | Visualizing carnitine uptake and acetylation in different muscle fiber types. nih.gov |

| 13C-SpaceM | Combines MSI with microscopy for single-cell isotope tracing. nih.gov | Spatial probing of metabolic activity at the single-cell level, revealing cellular heterogeneity. nih.gov | Analyzing de novo fatty acid synthesis in cancer tissues. nih.gov |

Computational Modeling and Flux Balance Analysis (FBA) Informed by Isotopic Data

The data generated from experiments using this compound is inherently complex. Computational modeling is essential to translate these isotopic labeling patterns into meaningful metabolic flux rates. ethz.chnih.gov 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique that uses mathematical models of metabolic networks to quantify intracellular reaction rates. nih.govnih.gov

By feeding cells a 13C-labeled substrate like this compound, researchers can measure the resulting 13C enrichment in various downstream metabolites. nih.gov This experimental data is then used to constrain a computational model, which calculates the most likely set of fluxes that would produce the observed labeling pattern. eares.org

Future directions in this area include:

Genome-Scale Models: Integrating 13C labeling data into genome-scale metabolic models (GEMs) to provide a comprehensive, system-wide view of metabolic reprogramming.

Dynamic Modeling: Developing models that can interpret non-stationary isotopic data, capturing how metabolic fluxes change over time in response to stimuli. vanderbilt.edu

Multi-omics Integration: Combining 13C-MFA data with transcriptomics, proteomics, and metabolomics data to build more predictive and accurate models of cellular metabolism.

These computational approaches are crucial for moving beyond qualitative observations to a quantitative understanding of metabolic networks, enabling the identification of key regulatory nodes and potential targets for therapeutic intervention. nih.govvanderbilt.edu

Expanding Applications in Preclinical Disease Models for Mechanistic Discovery

This compound and related compounds are powerful tools for investigating the metabolic underpinnings of various diseases in preclinical models. nih.govnih.gov By tracing the fate of the 13C-labeled acetyl group, researchers can gain mechanistic insights into how metabolism is altered in pathological states.

Neurodegenerative Diseases: Acetyl-L-carnitine (B1666533) plays a role in brain energy metabolism and the synthesis of the neurotransmitter acetylcholine. nih.gov Using 13C-labeled Acetyl-L-carnitine in models of Alzheimer's disease or traumatic brain injury can help elucidate how acetyl-CoA utilization is impaired and how this contributes to neuronal dysfunction. nih.gov

Cancer Metabolism: Cancer cells exhibit profound metabolic reprogramming. Tracing with this compound can reveal how cancer cells utilize different carbon sources to fuel proliferation and survival. mdpi.com For example, it can quantify the contribution of acetyl-carnitine to the synthesis of fatty acids, which are essential for building new membranes in rapidly dividing cells. researchgate.netfao.org

Cardiovascular and Metabolic Diseases: In conditions like heart failure and type 2 diabetes, mitochondrial function and substrate utilization are often impaired. healthline.com Studies in animal models using hyperpolarized [1-13C]Acetyl-L-carnitine can non-invasively assess TCA cycle activity and identify metabolic defects in the heart and other tissues. nih.govnih.gov

The application of these isotopic tracers in diverse preclinical models will continue to be a major driver of discovery, providing a deeper understanding of disease pathophysiology and identifying novel biomarkers and therapeutic targets.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity and isotopic purity of Acetyl-1-13C-L-carnitine hydrochloride during synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to verify the position and incorporation of the isotope at the C1 acetyl group. Compare chemical shifts with unlabeled acetyl-L-carnitine (e.g., δ ~170–175 ppm for carbonyl carbons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (theoretical: 240.689 g/mol) and isotopic enrichment (99 atom% ) .

- HPLC Analysis : Utilize a C18 column (4.6 mm × 225 cm, 5–10 µm) with a mobile phase of 0.2 mol/L phosphate buffer (pH 4.0) and acetonitrile (90:10) at 1.0 mL/min flow rate. Monitor absorbance at 260 nm for purity assessment .

Q. What are the critical handling and storage protocols for this compound to ensure stability?

- Storage : Store in a sealed container at room temperature (20–25°C) in a dry environment to prevent hydrolysis. Avoid exposure to moisture or strong oxidizers .

- Stability : Degradation occurs above 194°C (melting point with decomposition). Pre-weigh aliquots under inert gas (e.g., nitrogen) to minimize repeated exposure to ambient conditions .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Optimize ionization in positive mode (ESI+) for the protonated molecular ion [M+H] at m/z 241.1. Use stable isotope-labeled internal standards (e.g., -palmitoyl-L-carnitine) to correct for matrix effects .

- Ion-Pair Chromatography : Pair tetrabutylammonium phosphate with UV detection (205–220 nm) to resolve carnitine analogs in complex samples .

Advanced Research Questions

Q. How does the isotopic label in this compound enhance metabolic flux analysis in mitochondrial studies?

- Experimental Design :

- Administer the compound to cell cultures or model organisms and track incorporation into tricarboxylic acid (TCA) cycle intermediates via GC-MS or -NMR.

- Key Parameters :

| Parameter | Value |

|---|---|

| Isotopic purity | 99 atom% |

| Detection limit (GC-MS) | ≤0.1 µM |

- Data Interpretation : Quantify -enriched citrate or acetyl-CoA to map carbon trafficking defects in mitochondrial disorders .

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different experimental models?

- Case Study : Discrepancies in bioavailability may arise from:

- Solubility Variability : The compound’s undefined solubility (see SDS) necessitates pre-testing in buffer systems (e.g., PBS vs. HBSS) .

- Species-Specific Metabolism : Compare hepatic extraction ratios in rodents vs. human hepatocytes using LC-MS/MS. Adjust dosing regimens based on clearance rates .

Q. What experimental design considerations are critical for optimizing tracing protocols in aging or neurodegeneration research?

- Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.